

Application Notes and Protocols for D-Threo-sphingosine Stock Solutions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *D-Threo-sphingosine*

Cat. No.: B5113300

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of **D-Threo-sphingosine** stock solutions for use in a variety of research applications.

Product Information and Physical Properties

D-Threo-sphingosine is a stereoisomer of sphingosine, a fundamental component of sphingolipids, which are critical signaling molecules involved in a myriad of cellular processes. Understanding its biological role often requires its exogenous application to cellular or biochemical systems.

Property	Value
Molecular Formula	C ₁₈ H ₃₇ NO ₂
Molecular Weight	299.5 g/mol [1]
Appearance	White solid
Storage Conditions	Store solid at -20°C[2]
Stability (Solid)	≥ 4 years at -20°C[2]
Stability (Solution)	Store at -20°C for up to one year

Solubility of D-Threo-sphingosine and its Analogs

The solubility of sphingolipids can be a limiting factor in their application. Below is a summary of reported solubilities for **D-Threo-sphingosine** and related compounds in common laboratory solvents. It is recommended to purge organic solvents with an inert gas before use to minimize oxidation of the lipid.

Compound	Solvent	Solubility	Reference
L-threo-Sphingosine	Ethanol	0.25 mg/mL	[3]
Sphingosine (d17:1)	Ethanol	Miscible	[4]
Sphingosine (d17:1)	DMSO	~2 mg/mL	[4]
Sphingosine (d17:1)	Dimethylformamide (DMF)	~10 mg/mL	[4]
N-Octadecanoyl-D-threo-sphingosine	Ethanol, DMSO, DMF	Up to 5 mg/mL	
C6 D-threo Ceramide (d18:1/6:0)	Chloroform:Methanol: DMSO (warm)	Up to 5 mg/mL	[2]

Experimental Protocols

Preparation of a Concentrated Stock Solution in an Organic Solvent

This protocol describes the preparation of a high-concentration stock solution of **D-Threo-sphingosine** in an organic solvent, which can be used for subsequent dilution into aqueous buffers or cell culture media, or for the preparation of lipid-BSA complexes.

Materials:

- **D-Threo-sphingosine** (solid)
- Anhydrous Ethanol, DMSO, or DMF
- Inert gas (e.g., argon or nitrogen)

- Sterile microcentrifuge tubes or glass vials
- Vortex mixer
- Sonicator (optional)

Protocol:

- **Weighing:** Carefully weigh the desired amount of **D-Threo-sphingosine** in a sterile microcentrifuge tube or glass vial. Perform this step in a chemical fume hood.
- **Solvent Addition:** Add the appropriate volume of the chosen organic solvent (e.g., ethanol, DMSO) to achieve the desired stock concentration. It is advisable to start with a slightly lower volume of solvent and add more if needed to ensure complete dissolution.
- **Inert Gas Purge:** Purge the headspace of the tube or vial with an inert gas to displace oxygen and prevent lipid oxidation.
- **Dissolution:** Tightly cap the container and vortex thoroughly. Gentle warming (to no more than 37°C) and brief sonication can aid in the dissolution of the lipid.
- **Storage:** Store the stock solution at -20°C in a tightly sealed container. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Preparation of D-Threo-sphingosine-BSA Complex for Cell Culture Applications

For many cell-based assays, it is preferable to deliver lipids complexed to a carrier protein like bovine serum albumin (BSA) to enhance their solubility and bioavailability in aqueous culture media.

Materials:

- **D-Threo-sphingosine** stock solution in ethanol (from Protocol 3.1)
- Fatty acid-free BSA

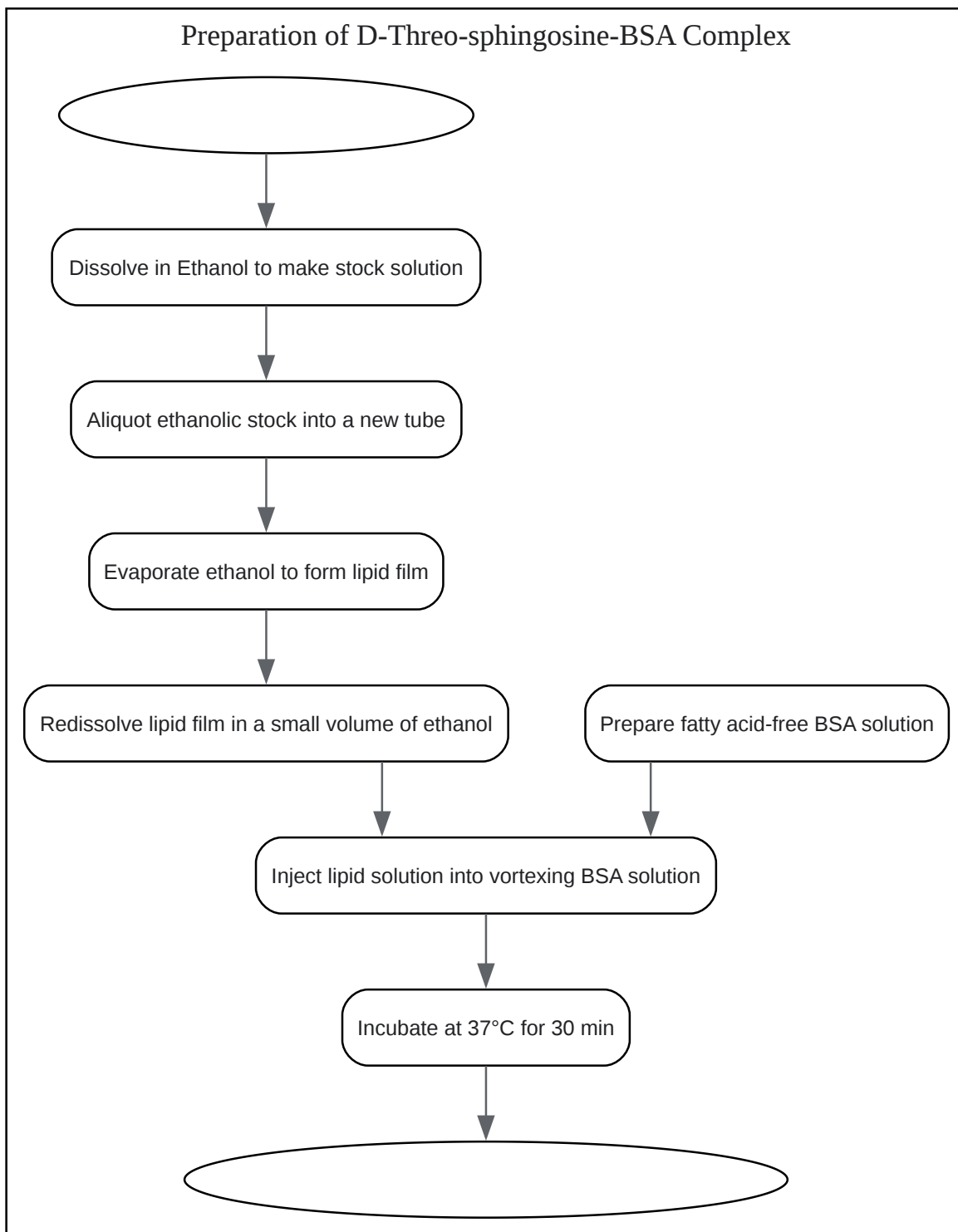
- Phosphate-buffered saline (PBS) or other appropriate buffer (pH 7.4)
- Sterile conical tubes
- Vortex mixer
- Water bath or incubator at 37°C

Protocol:

- **Prepare BSA Solution:** Prepare a stock solution of fatty acid-free BSA in PBS or your desired buffer (e.g., 10% w/v). Gently rotate or rock the solution to dissolve the BSA without generating excessive foam. Sterile filter the BSA solution through a 0.22 µm filter.
- **Aliquot D-Threo-sphingosine:** In a sterile glass tube, aliquot the desired amount of the **D-Threo-sphingosine** ethanolic stock solution.
- **Evaporate Solvent:** Evaporate the ethanol under a gentle stream of inert gas (nitrogen or argon) to form a thin lipid film on the bottom of the tube.
- **Redissolve in Ethanol:** Redissolve the lipid film in a small volume of ethanol.
- **Complexation:** While vortexing the BSA solution, slowly inject the ethanolic **D-Threo-sphingosine** solution. The final concentration of ethanol should be kept to a minimum (ideally <1%) to avoid cellular toxicity.
- **Incubation:** Incubate the mixture at 37°C for at least 30 minutes with gentle agitation to allow for the complexation of the lipid to BSA.
- **Use in Experiments:** This **D-Threo-sphingosine**-BSA complex can now be diluted to the final desired concentration in cell culture medium.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for D-Threo-sphingosine-BSA Complex Preparation

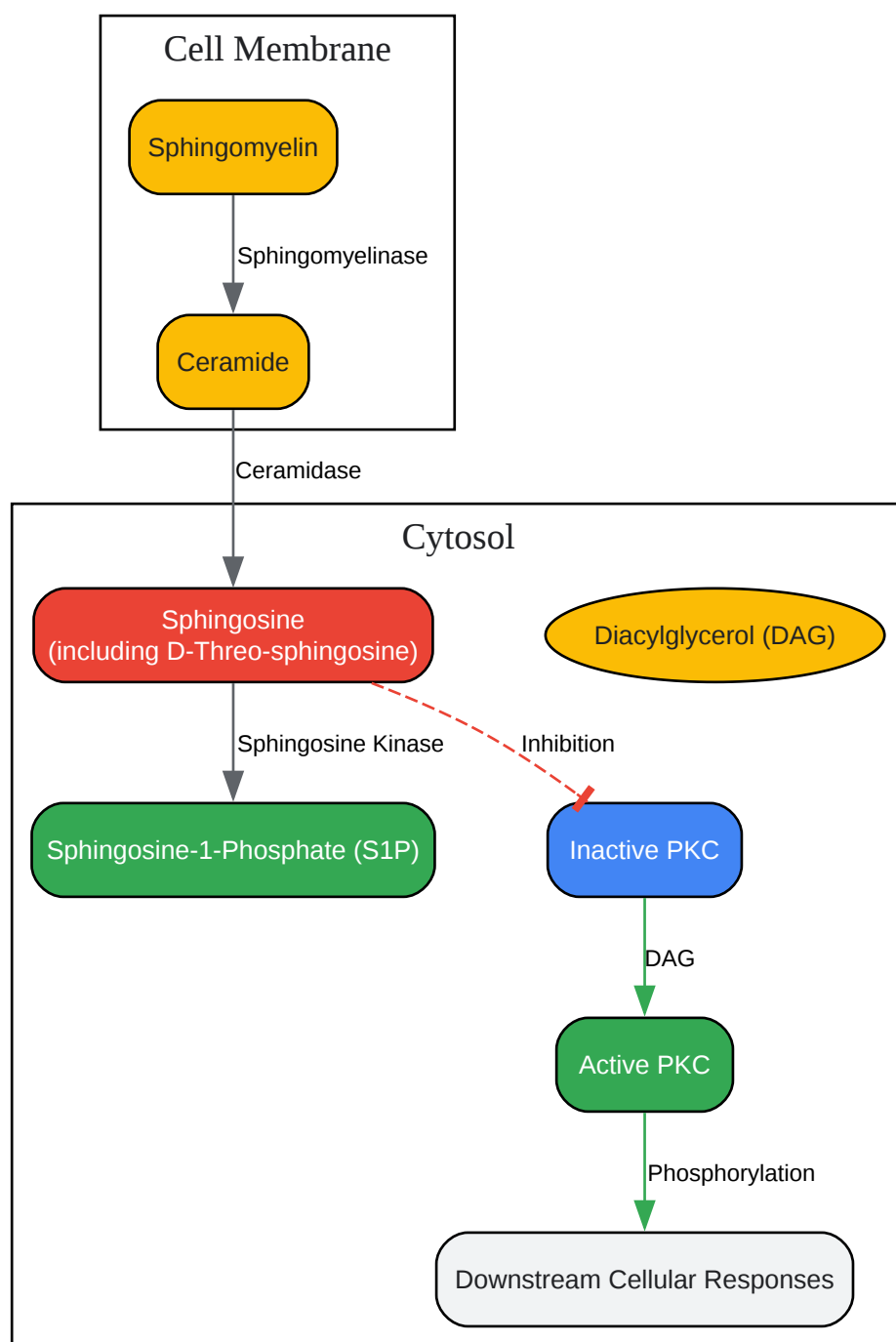


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Caption: Workflow for preparing **D-Threo-sphingosine**-BSA complexes.

Simplified Sphingolipid Signaling Pathway and Inhibition of Protein Kinase C

D-Threo-sphingosine is known to be an inhibitor of Protein Kinase C (PKC), a crucial enzyme in many signal transduction pathways.[5][6] Sphingosine itself is a key intermediate in the sphingolipid metabolic pathway.



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Caption: **D-Threo-sphingosine** inhibits PKC activation in the sphingolipid pathway.

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